

Application of 395 nm Light in Photolithography: A Detailed Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 395 nm ultraviolet (UV) light in photolithography, a cornerstone technology for microfabrication. With the increasing prevalence of high-power and cost-effective 395 nm LED light sources, this wavelength is becoming an attractive alternative to traditional broadband mercury lamps for a variety of applications, including microelectronics, micro-electromechanical systems (MEMS), and critically, in the biomedical and drug development fields for applications such as microfluidics and hydrogel patterning.^{[1][2][3]} This application note details the photoresists, equipment, and protocols pertinent to utilizing 395 nm light sources for high-resolution patterning.

Introduction to 395 nm Photolithography

Photolithography is a process that uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical, known as a photoresist, on a substrate.^{[3][4]} The choice of wavelength is a critical parameter that influences the resolution and efficiency of this process. While the i-line (365 nm) from mercury-arc lamps has traditionally been a workhorse for many applications, the advent of UV Light Emitting Diodes (LEDs) has provided a more controlled, stable, and safer alternative.^{[1][2]}

395 nm light, situated in the UVA range, offers several advantages.^{[5][6]} Its longer wavelength compared to 365 nm allows for deeper penetration into photoresists, which is particularly

beneficial for fabricating thick structures or for use with pigmented or less transparent materials.[5] High-power 395 nm LEDs are also readily available and often more efficient than their 365 nm counterparts.[1][2] These characteristics make 395 nm an excellent choice for a range of applications, from creating molds for microfluidic devices to patterning biocompatible hydrogels for cell cultures and drug delivery systems.[7][8]

Photoresists for 395 nm Photolithography

The selection of an appropriate photoresist is paramount for successful photolithography. Several classes of photoresists are compatible with 395 nm light sources.

Negative Photoresists (e.g., SU-8)

SU-8 is an epoxy-based negative photoresist widely used for creating high-aspect-ratio microstructures due to its excellent mechanical, chemical, and thermal stability.[9][10] Although its peak absorption is at 365 nm, its sensitivity extends into the broader near-UV spectrum (350-400 nm), making it suitable for use with 395 nm sources.[9][11] When exposed to UV light, a photoacid generator within the SU-8 formulation creates a strong acid, which then catalyzes the cross-linking of the epoxy polymer during a post-exposure bake (PEB) step.[9] The cross-linked regions become insoluble in the developer solution.

Positive Photoresists (e.g., DNQ-Novolac)

Positive photoresists, such as those based on diazonaphthoquinone (DNQ) and a novolac resin, are also compatible with 395 nm light.[12][13] These resists work on the principle of a dissolution inhibitor. The DNQ component in the unexposed resist prevents the novolac resin from dissolving in an alkaline developer.[12] Upon exposure to UV light in the 350-450 nm range, the DNQ undergoes a chemical transformation (the Wolff rearrangement) into a carboxylic acid, which makes the exposed regions soluble in the developer.[12][13]

(Meth)acrylate-based Photoresists and Hydrogels

For applications in drug development and tissue engineering, photopolymerizable hydrogels, such as those based on polyethylene glycol diacrylate (PEGDA), are of significant interest. These materials can be patterned using 395 nm light in the presence of a suitable photoinitiator to create microstructures for 3D cell culture, drug delivery vehicles, and biosensors.[1][14]

Various photoinitiators, such as BAPO and TPO, exhibit strong absorption at 395 nm and are effective at initiating the radical polymerization of acrylate-based monomers.[\[12\]](#)[\[15\]](#)

Quantitative Data and Process Parameters

The successful fabrication of microstructures requires careful optimization of process parameters. The following tables provide a summary of typical parameters for photolithography using a 395 nm light source. It is important to note that these values are starting points and may require optimization based on the specific equipment, substrate, and desired feature characteristics.

Table 1: SU-8 Negative Photoresist Processing Parameters

Parameter	Typical Value/Range	Notes
Substrate	Silicon, Glass	Adhesion promoter may be required.
Adhesion Promoter	HMDS, Omniccoat, Polyallylamine	Improves adhesion of SU-8 to the substrate. [15] [16] [17]
Spin Coating Speed	500 - 4000 rpm	Determines the thickness of the photoresist layer.
Soft Bake Temperature	65°C followed by 95°C	A two-step bake is recommended to reduce stress.
Soft Bake Time	1 - 10 minutes	Dependent on the thickness of the photoresist.
395 nm Exposure Dose	100 - 500 mJ/cm ²	Highly dependent on photoresist thickness and desired resolution. Higher doses are needed for thicker films.
Post Exposure Bake (PEB) Temperature	65°C followed by 95°C	Critical for cross-linking.
PEB Time	1 - 15 minutes	Dependent on the thickness of the photoresist.
Developer	SU-8 Developer (PGMEA)	
Development Time	1 - 20 minutes	Dependent on the thickness of the photoresist.
Achievable Resolution	Down to a few micrometers	Dependent on process optimization and mask quality.

Table 2: DNQ-Novolac Positive Photoresist Processing Parameters

Parameter	Typical Value/Range	Notes
Substrate	Silicon, Glass	
Spin Coating Speed	1000 - 5000 rpm	Determines the thickness of the photoresist layer.
Soft Bake Temperature	90 - 115°C	
Soft Bake Time	60 - 90 seconds	
395 nm Exposure Dose	50 - 200 mJ/cm ²	Dependent on photoresist formulation and thickness.
Post Exposure Bake (PEB)	Optional, 100 - 120°C	Can be used to improve resolution and sidewall profile.
PEB Time	60 - 90 seconds	
Developer	TMAH-based developer	Typically 2.38% TMAH in water.
Development Time	30 - 60 seconds	
Achievable Resolution	Sub-micrometer to several micrometers	Dependent on process optimization.

Table 3: PEGDA Hydrogel Photopatterning Parameters

Parameter	Typical Value/Range	Notes
Substrate	Acrylated Glass Slides	Promotes covalent attachment of the hydrogel.
Photoinitiator	BAPO, TPO, Irgacure series	Concentration typically 0.1 - 1 wt%.
PEGDA Concentration	10% - 50% (w/v) in buffer	Affects the mechanical properties of the hydrogel.
395 nm Light Intensity	10 - 100 mW/cm ²	
Exposure Time	10 - 120 seconds	Determines the degree of cross-linking.
Development	Rinsing with buffer (e.g., PBS)	Un-crosslinked prepolymer is washed away.
Feature Size	Tens to hundreds of micrometers	

Experimental Protocols

Protocol for SU-8 Micropatterning with 395 nm Light

This protocol provides a general guideline for fabricating microstructures using SU-8 photoresist and a 395 nm UV LED light source.

1. Substrate Preparation:

- Clean a silicon or glass substrate by sonicating in acetone, followed by isopropanol, and then deionized (DI) water.
- Dehydrate the substrate on a hotplate at 150-200°C for at least 30 minutes to remove any adsorbed moisture.[\[16\]](#)
- (Optional but recommended) Apply an adhesion promoter such as Omnicoat or treat the surface with oxygen plasma to enhance SU-8 adhesion.[\[16\]](#)[\[17\]](#)[\[18\]](#)

2. Photoresist Coating:

- Dispense the appropriate SU-8 formulation onto the center of the substrate.

- Spin coat the substrate to achieve the desired thickness. A typical two-step process involves a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle (e.g., 2000 rpm for 30 seconds).

3. Soft Bake:

- Place the coated substrate on a leveled hotplate.
- Perform a two-step soft bake: first at 65°C for a time dependent on the SU-8 thickness (e.g., 3 minutes for a 20 µm film), then ramp up to 95°C and bake for a longer duration (e.g., 7 minutes for a 20 µm film).
- Allow the substrate to cool slowly to room temperature.

4. Exposure:

- Place the substrate in a mask aligner or a UV LED exposure system.
- Position the photomask in close contact with the photoresist layer.
- Expose the photoresist to 395 nm UV light with an appropriate dose. The dose will need to be determined experimentally based on the photoresist thickness and the power of the light source.

5. Post-Exposure Bake (PEB):

- Immediately after exposure, place the substrate on a leveled hotplate.
- Perform a two-step PEB, similar to the soft bake (e.g., 65°C for 2 minutes, then 95°C for 5 minutes for a 20 µm film).
- Allow the substrate to cool slowly to room temperature.

6. Development:

- Immerse the substrate in SU-8 developer (PGMEA).
- Gently agitate the developer until the unexposed photoresist is completely removed.
- Rinse the substrate with isopropanol and gently dry with a stream of nitrogen.

7. Hard Bake (Optional):

- For applications requiring enhanced mechanical stability, a final hard bake can be performed at a temperature around 150°C.

Protocol for Patterning PEGDA Hydrogels with 395 nm Light

This protocol outlines the steps for creating patterned hydrogels for biomedical applications.

1. Substrate Preparation:

- Clean glass slides thoroughly.
- Functionalize the glass surface with an acrylate-silane to allow for covalent attachment of the hydrogel.

2. Prepolymer Solution Preparation:

- Dissolve PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.
- Add a photoinitiator sensitive to 395 nm light (e.g., BAPO) to the solution and mix thoroughly until dissolved. Protect the solution from light.

3. Photopatterning:

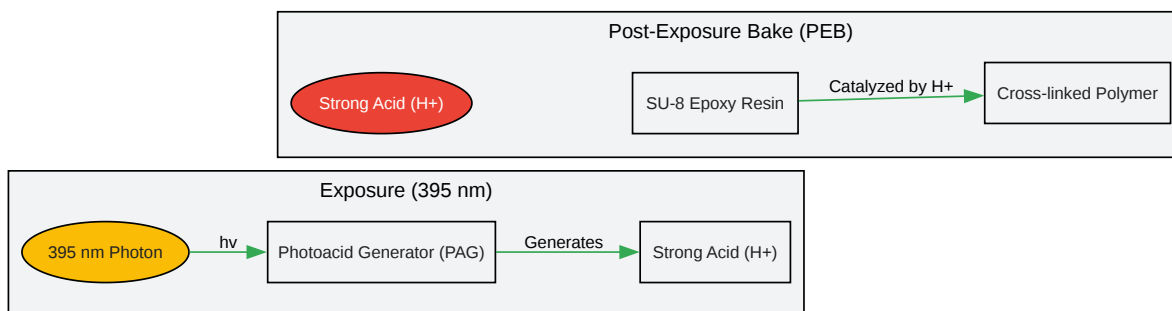
- Pipette the prepolymer solution onto the functionalized glass slide.
- Place a photomask over the prepolymer solution.
- Expose the solution to 395 nm UV light for a predetermined time to cross-link the hydrogel in the exposed regions.

4. Development:

- After exposure, remove the photomask.
- Gently wash the substrate with buffer to remove the un-crosslinked prepolymer solution, leaving the patterned hydrogel.

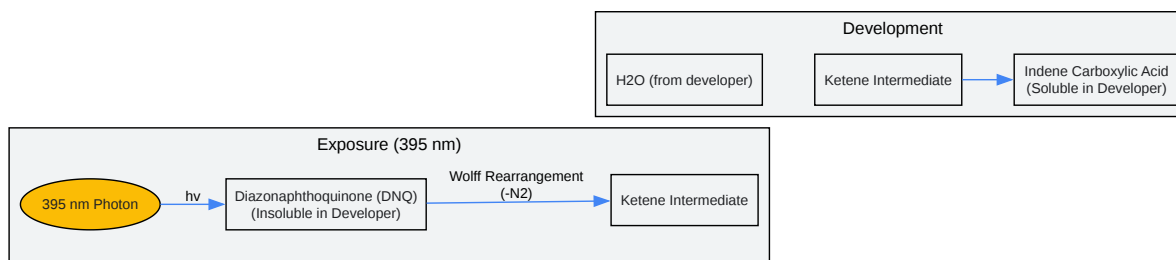
Visualizations of Mechanisms and Workflows

To further elucidate the processes involved in 395 nm photolithography, the following diagrams illustrate the key chemical reactions and experimental workflows.



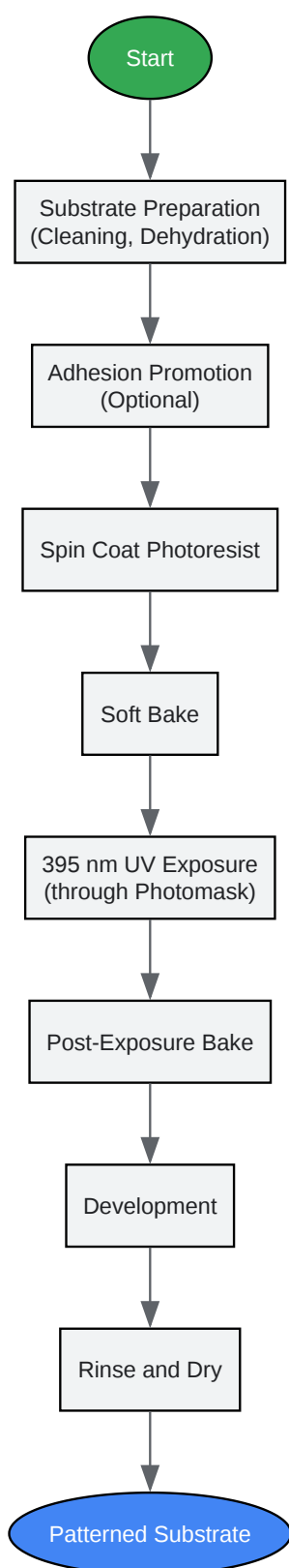
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Caption: Photochemical reaction of SU-8 negative photoresist.



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Caption: Photochemical reaction of DNQ-novolac positive photoresist.



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Caption: General workflow for photolithography.

Conclusion

The use of 395 nm light sources, particularly high-power LEDs, presents a versatile and efficient option for a wide range of photolithography applications. Its deeper material penetration and the availability of compatible photoresists make it a valuable tool for researchers, scientists, and drug development professionals. By carefully selecting the photoresist and optimizing the process parameters as outlined in this guide, high-resolution and high-aspect-ratio microstructures can be reliably fabricated for both fundamental research and the development of novel biomedical devices. Further optimization of exposure dose and other processing conditions will be necessary to achieve the desired feature fidelity for specific applications.

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